2-Thioxo-1,2-dihydropyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thioxo-1,2-dihydropyrimidine-4-carboxamide is a heterocyclic compound with a pyrimidine ring structure. It is known for its sulfur-containing mercapto group and carboxamide functionality, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-1,2-dihydropyrimidine-4-carboxamide typically involves the reaction of thiourea with ethyl alcohol and hydrochloric acid, followed by the addition of 1,1,3,3-tetraethyoxypropane. The reaction mixture is boiled, and the product is precipitated by cooling . Another method involves the reaction of 2-mercapto-4-amino-5-carbethoxypyrimidine with p-acetamidophenylsulphonylchloride in the presence of pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thioxo-1,2-dihydropyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The mercapto group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Thioxo-1,2-dihydropyrimidine-4-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Thioxo-1,2-dihydropyrimidine-4-carboxamide involves its interaction with molecular targets through its mercapto and carboxamide groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Mercapto-6-phenyl-N-(3-(trifluoromethyl)phenyl)-4-pyrimidinecarboxamide: Similar structure with additional phenyl and trifluoromethyl groups.
2-Mercapto-4,6-dimethylpyrimidine: Contains additional methyl groups.
Uniqueness
2-Thioxo-1,2-dihydropyrimidine-4-carboxamide is unique due to its specific combination of mercapto and carboxamide functionalities, which contribute to its distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
155957-51-0 |
---|---|
Molekularformel |
C5H5N3OS |
Molekulargewicht |
155.18 g/mol |
IUPAC-Name |
2-sulfanylidene-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C5H5N3OS/c6-4(9)3-1-2-7-5(10)8-3/h1-2H,(H2,6,9)(H,7,8,10) |
InChI-Schlüssel |
LXGZTXLOXLPVMQ-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=S)N=C1)C(=O)N |
Kanonische SMILES |
C1=C(NC(=S)N=C1)C(=O)N |
Synonyme |
4-Pyrimidinecarboxamide,1,2-dihydro-2-thioxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.